Cu-O-Cu Linkage
Description
Structure
2D Structure
Properties
Molecular Formula |
Cu2H2O |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
copper;hydrate |
InChI |
InChI=1S/2Cu.H2O/h;;1H2 |
InChI Key |
LBJNMUFDOHXDFG-UHFFFAOYSA-N |
Canonical SMILES |
O.[Cu].[Cu] |
physical_description |
DryPowder; Liquid |
Origin of Product |
United States |
Structural Elucidation and Characterization of Cu O Cu Motifs
Advanced Spectroscopic Methodologies for Cu-O-Cu Core Analysis
Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of the Cu-O-Cu core, offering insights into oxidation states, spin coupling, and bond strengths.
X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local geometric and electronic structure of copper centers. amazonaws.com By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), detailed information about the oxidation state, coordination environment, and bond distances can be obtained.
The Cu K-edge XANES region is particularly sensitive to the oxidation state of copper. amazonaws.com For instance, distinct features in the pre-edge region can help differentiate between Cu(I), Cu(II), and Cu(III) species. acs.org Studies on various copper oxides and complexes have shown that the position and shape of the absorption edge are indicative of the copper oxidation state.
EXAFS analysis provides quantitative information about the local structure around the copper atom, including the coordination number and the distances to neighboring atoms. In compounds containing the Cu-O-Cu linkage, EXAFS can precisely measure the Cu-O and Cu-Cu distances. For example, in copper(II) oxide (CuO), the Cu-O bond distances have been determined to be approximately 1.956 Å for the short bonds and 2.784 Å for the longer ones. arxiv.org Similarly, in Cu-loaded Bi2O3, Cu(II) species were found to be coordinated to four oxygen atoms with a bond length of about 1.93 Å.
Table 1: XAS Data for Selected Cu-O-Cu Containing Species
| Compound/Species | Technique | Key Findings | Reference |
| LCuO2 complexes | Cu K- and L-edge XAS | Determined the Cu(II) and Cu(III) nature of the complexes and the covalent character of the Cu-O2 bond. nih.gov | nih.gov |
| CuO under pressure | XAS | Showed that CuO4 square planar units are stable under pressure, with Cu-O distances remaining relatively constant up to 5 GPa. arxiv.org | arxiv.org |
| Cu-loaded Bi2O3 | XANES and EXAFS | Identified the loaded Cu species as Cu(II) coordinated to four oxygen atoms with a bond length of ~1.93 Å. | |
| Side-on peroxo bridged dicopper(II) complexes | Cu K-edge XAS | Provided details on the geometric and electronic structures of the dicopper(II) core. acs.org | acs.org |
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as those containing Cu(II) ions. libretexts.org In systems with two or more interacting Cu(II) centers, like those with a this compound, EPR can provide valuable information about the magnetic coupling between the metal ions. rsc.org
The interaction between the electron spins of the two copper centers leads to a splitting of the energy levels, which is reflected in the EPR spectrum. rsc.org For strongly coupled systems, the spectrum can be described by a triplet spin state (S=1). acs.org The magnitude of the exchange coupling constant, J, which quantifies the strength of the magnetic interaction, can be determined from the EPR spectrum. This coupling can be either ferromagnetic (J > 0) or antiferromagnetic (J < 0).
Multifrequency EPR studies, performed at different microwave frequencies (e.g., X-band, Q-band, and F-band), can provide a more accurate determination of the spin Hamiltonian parameters, including the g-tensor and the zero-field splitting parameter, D. acs.org These parameters are sensitive to the geometry of the Cu-O-Cu core. For instance, a bis(μ-thiolato)dicopper(II) complex exhibited a weakly coupled dicopper(II,II) center with an S=1 state, and the EPR data allowed for the determination of its spin Hamiltonian parameters. acs.org
Table 2: EPR Parameters for Spin-Coupled Cu-O-Cu Complexes
| Complex | EPR Finding | Spin Hamiltonian Parameters | Reference |
| Bis(μ-thiolato)dicopper(II) complex | Weakly coupled dicopper(II,II) center, S=1 state | |D| = 0.210(3) cm⁻¹, E = 0.0295(5) cm⁻¹, gₓ = 2.030(2), gᵧ = 2.032(2), g₂ = 2.128(2) | acs.org |
| Linear butadiyne-linked copper porphyrin dimer | Exchange coupling in the order of tens of MHz | - | rsc.org |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing the bonding within the Cu-O-Cu motif. mdpi.comresearchgate.net These techniques probe the vibrational modes of the molecule, and the frequencies of these modes are directly related to the bond strengths and the masses of the atoms involved.
The stretching vibrations of the Cu-O bonds in bridged systems typically appear in the low-frequency region of the infrared and Raman spectra, generally between 400 and 700 cm⁻¹. mdpi.com For instance, in copper(II) oxide (CuO) nanoparticles, a characteristic FTIR peak associated with the Cu-O bond vibration has been observed around 402 cm⁻¹. mdpi.com Raman spectroscopy has also been used to identify characteristic bands for CuO at 272 and 610 cm⁻¹. mdpi.com
The position of the Cu-O stretching frequency can provide insights into the nature of the Cu-O-Cu bridge. For example, antisymmetric and symmetric ν(Cu–O–Cu) stretching vibrations have been identified in the spectra of certain copper(II) complexes. rsc.org The presence of these distinct modes confirms the bridged nature of the structure. Furthermore, the frequency of the Cu-O stretch can be influenced by factors such as the coordination environment of the copper atoms and the presence of hydrogen bonding. nih.gov
Table 3: Vibrational Frequencies for Cu-O Bonds in Bridged Systems
| Compound/System | Technique | ν(Cu-O) Frequency (cm⁻¹) | Reference |
| CuO Nanoparticles | FTIR | ~402 | mdpi.com |
| CuO Nanoparticles | Raman | 272, 333, 610 | mdpi.com |
| Cu/MWCNTs nanocomposite | Raman | 295, 628 (CuO-related); 214, 414, 645 (Cu₂O-related) | mdpi.com |
| Bis(L-Methioninato)Copper(II) | IR | - | latamjpharm.org |
| Copper(II) complexes with 2-ethylpyridine (B127773) derivatives | Raman, FTIR | 305 (symmetric ν(Cu–O–Cu)), 560 (antisymmetric ν(Cu–O–Cu)) | rsc.org |
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions between molecular orbitals. In complexes containing the this compound, this technique provides information about the d-d transitions of the copper ions and charge-transfer transitions involving the copper and oxygen atoms.
For Cu(II) complexes, which have a d⁹ electronic configuration, d-d transitions are expected. mdpi.com These transitions are typically weak and appear in the visible region of the spectrum, often as a broad band. The position and intensity of these bands are sensitive to the coordination geometry of the copper center. bch.robath.ac.uk For example, copper(II) complexes with square-planar geometry often exhibit a broad d-d transition band in the range of 550-600 nm. bch.ro
In addition to d-d transitions, Cu-O-Cu complexes can exhibit intense charge-transfer (CT) bands. semanticscholar.org Ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an oxygen-based orbital to a copper-based orbital, are common. mdpi.com These transitions are typically observed in the UV or near-UV region and are much more intense than d-d transitions. The energy of the LMCT band can provide insights into the electronic structure and the nature of the Cu-O bond. For instance, a new absorption band around 300 nm was detected in copper (II) chloride and nitrate (B79036) complexes in diethylsulfoxide, attributed to the formation of a charge-transfer complex. fao.org
Table 4: UV-Visible Absorption Data for Cu-O-Cu Complexes
| Complex | λmax (nm) | Type of Transition | Reference |
| 4-coordinated copper(II) complexes with 2-hydroxyphenones | 340-450 (strong), 550-800 (weak) | LMCT and d-d transitions | mdpi.comsemanticscholar.org |
| Copper(II) chloride and nitrate in diethylsulfoxide | ~300 | Charge-transfer | fao.org |
| Mononuclear end-on Cu-OOH species | 365 | Peroxo πσ → Cu charge-transfer | acs.org |
| [Cu(L2)OOtBu]⁺ | 395 | Alkylperoxo πσ → Cu LMCT | acs.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. acs.org It is particularly useful for studying the surface of copper-based materials, including those with Cu-O-Cu linkages.
By analyzing the binding energies of the core-level electrons, such as the Cu 2p and O 1s electrons, the oxidation state of copper can be determined. For example, the Cu 2p XPS spectra of CuO and Cu₂O show distinct features that allow for their differentiation. mdpi.commdpi.com The presence of shake-up satellite peaks in the Cu 2p spectrum is a characteristic feature of Cu(II) compounds like CuO. mdpi.com
XPS can also be used to identify the formation of specific chemical bonds at the surface. For instance, in a composite of copper oxides on multi-walled carbon nanotubes (MWCNTs), XPS, in conjunction with Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, confirmed the formation of a Cu-O-C bond at the interface between the copper oxide nanoparticles and the carbon nanotubes. mdpi.com This demonstrates the power of XPS in elucidating the interfacial chemistry of Cu-O-Cu containing materials.
Table 5: XPS Data for Surface Analysis of Cu-O-Cu Materials
| Material | Spectral Region | Key Findings | Reference |
| Cu₂O and CuO on SiO₂ | Cu 2p₃/₂, Auger parameter (α') | Showed large variations in binding energy and Auger parameter as a function of the amount of deposited copper oxide. | acs.org |
| Cu/MWCNTs Hybrid Nanocomposite | Cu 2p, O 1s | Confirmed the presence of CuO, Cu₂O, and the formation of a Cu-O-C bond at the interface. | mdpi.com |
| Cu₂O and CuO Nanoparticles | Cu 2p | Revealed the presence of mixed oxidation states (Cu(I) and Cu(II)) on the surface of the nanoparticles. | mdpi.com |
| aCN-CuxO nanocomposite | C 1s, N 1s, O 1s, Cu 2p, Cu LMM | Provided information on the elemental chemical states and the formation of heterojunctions. | aip.org |
UV-Visible Spectroscopy for Electronic Transitions in Cu-O-Cu Complexes
X-ray Diffraction Studies of Compounds Featuring Cu-O-Cu Linkages
XRD studies have revealed a wide variety of structural motifs for the this compound, including linear, bent, and planar arrangements. The Cu-O bond lengths and the Cu-O-Cu bond angle are key parameters that influence the magnetic and electronic properties of the compound. For example, in monoclinic CuO, the copper atoms are coordinated to four oxygen atoms in a square planar geometry. materialsproject.org The Cu-O bond lengths in CuO are around 1.95-1.96 Å. materialsproject.org
In more complex structures, such as the metal-organic framework Cu-BTC, XRD has been used to determine the precise connectivity of the copper centers through the carboxylate linkers. cambridge.org The Cu-O bond distances in these structures are typically in the range of 1.94(2) Å. cambridge.org Furthermore, XRD can reveal details about the coordination of other ligands, such as water molecules or organic solvent molecules, to the copper centers.
Table 6: X-ray Diffraction Data for Compounds with Cu-O-Cu Linkages
| Compound | Crystal System | Key Structural Features | Reference |
| CuO | Monoclinic | Square planar coordination of Cu with four O atoms. Cu-O bond lengths of ~1.95-1.96 Å. | materialsproject.org |
| Cu-BTC (d-Cu-BTC) | Cubic | Cu-O bond distance of 1.94(2) Å. | cambridge.org |
| [Cu₂(ClC₆H₄COO)₄(Isopropanol)₂] | - | Dinuclear paddle-wheel structure with a Cu-Cu distance of 2.6143(5)-2.758(3) Å. | nih.gov |
| {Cu(II)-phyt-phen} system | - | Binuclear fragment with a Cu-O-P-O-Cu link and a Cu...Cu distance of 3.957 Å. | mdpi.com |
Single-Crystal X-ray Diffraction Analysis of Molecular Cu-O-Cu Dimeric Units
Single-crystal X-ray diffraction is a powerful technique for obtaining detailed atomic-resolution structures of crystalline materials. This method has been instrumental in characterizing a wide array of molecular dicopper complexes featuring the Cu-O-Cu motif.
In a notable study, the reaction of dihydrated copper acetate (B1210297) with hep-H in methanol (B129727) yielded a dimeric complex, [(OAc)Cu(μ-hep)2Cu(OAc)]·2H2O. iiti.ac.in Subsequent reactions involving the addition of propionic acid led to the formation of related dimeric structures with mixed or substituted terminal ligands. iiti.ac.in The molecular structures of these compounds were definitively confirmed through single-crystal X-ray structural analysis. iiti.ac.in
Similarly, four distinct dinuclear copper(II) complexes, all exhibiting the classic paddle-wheel structure, were synthesized and characterized using single-crystal X-ray diffraction. nih.govscispace.com These complexes feature two copper(II) ions bridged by four carboxylate ligands, resulting in a distorted octahedral geometry around each copper center. nih.govscispace.com In some instances, solvent molecules or nitrogen-containing heterocyclic rings occupy the axial positions of these dimeric units. nih.govscispace.com
The synthesis of a two-dimensional polymeric hybrid material, {[Cu3(μ3-1,2,3-BTC)(μ2-1,2,3-BTC)(en)3(OH2)2(OH)(μ2-OH2)]2·5H2O·O}n, was achieved through the reaction of benzene-1,2,3-tricarboxylate (B1233556) copper(II) trihydrate and ethylenediamine. scirp.org Single-crystal X-ray diffraction analysis revealed a complex structure where dimeric units are connected by Cu-O-Cu bridges, which then extend into a polymeric chain through a bridging benzene-1,2,3-tricarboxylate ligand. scirp.org This analysis also highlighted different coordination environments for the copper atoms, with one being octahedral and the other two pentacoordinated. scirp.org
Furthermore, the investigation of TMPA-based copper(I) complexes has revealed a tendency for dimerization in solution, a phenomenon confirmed by single-crystal X-ray analysis. acs.org The resulting embraced dimeric structure, [(tmpa)2CuI2]2+, features two tetra-coordinate copper centers in a flattened tetrahedral geometry. acs.org
The table below summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of various Cu-O-Cu dimeric units.
| Compound | Cu-Cu Distance (Å) | Cu-O Bond Lengths (Å) | Cu-O-Cu Angle (°) | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| [(OAc)Cu(μ-hep)2Cu(OAc)]·2H2O | - | - | - | Dimeric | iiti.ac.in |
| Cu2(4-Chloro Benzoate)4(Isopropanol)2 | - | - | - | Distorted Octahedral | nih.govscispace.com |
| Cu2(Benzoate)4(2-Amino-4,6-dimethyl pyrimidine)2 | - | - | - | Distorted Octahedral | nih.govscispace.com |
| {[Cu3(μ3-1,2,3-BTC)(μ2-1,2,3-BTC)(en)3(OH2)2(OH)(μ2-OH2)]2·5H2O·O}n | - | 2.484(5) (inter-dimer) | - | Octahedral and Pentacoordinated | scirp.org |
| [(tmpa)2CuI2][PF6]2 | - | - | - | Flattened Tetrahedral | acs.org |
Powder X-ray Diffraction of Polymeric and Nanostructured Cu-O-Cu Based Materials
While single-crystal X-ray diffraction provides unparalleled detail, it requires the growth of high-quality single crystals, which is not always feasible. Powder X-ray diffraction (PXRD) is a versatile alternative that can be applied to polycrystalline powders and nanostructured materials to identify crystalline phases and determine structural parameters.
PXRD has been extensively used to characterize nanostructured copper oxides synthesized through various methods. For instance, CuO nanoparticles prepared by chemical precipitation were analyzed using PXRD, which confirmed their crystalline and monoclinic structure. scirp.org The sharpness and intensity of the diffraction peaks were found to correlate with the annealing temperature, with the largest crystallite size of 32.50 nm observed for nanoparticles annealed at 600°C. scirp.org
In another approach, nanostructured copper oxides were successfully prepared by the direct pyrolysis of copper(II) metal-organic frameworks (MOFs). The resulting nanomaterials were characterized by PXRD, confirming the formation of CuO. The morphology and elemental composition were further analyzed by scanning electron microscopy (SEM) and energy-dispersive X-ray microanalysis (EDX).
The synthesis of CuO nanoparticles via a hybrid electrochemical-thermal route has also been reported, with PXRD used to characterize the final product. tandfonline.com Rietveld refinement of the PXRD data confirmed that the CuO nanoparticles crystallized in the monoclinic tenorite structure. tandfonline.com
Furthermore, PXRD is a valuable tool for studying the formation of Cu-O-Cu linkages in materials like zeolites. In a study of Cu-MFI zeolites, PXRD was used in conjunction with other techniques to characterize the copper sites. acs.org
The table below presents a summary of findings from PXRD studies on various polymeric and nanostructured Cu-O-Cu based materials.
| Material | Synthesis Method | PXRD Findings | Reference |
|---|---|---|---|
| CuO Nanoparticles | Chemical Precipitation | Crystalline, monoclinic structure. Crystallite size increases with annealing temperature. | scirp.org |
| CuO Nanostructures | Pyrolysis of Cu(II) MOFs | Confirmed formation of CuO nanostructures. | |
| CuO Nanoparticles | Electrochemical-Thermal Route | Monoclinic (tenorite) structure with space group C2/c. | tandfonline.com |
| Cu-MFI Zeolite | - | Used for structural characterization of copper sites. | acs.org |
| Cu2O Nanoparticles | - | XRD analysis indicated a cubic cuprite (B1143424) structure. | pnrjournal.com |
Advanced Structural Parameters and Geometries of Cu-O-Cu Bridged Systems
A deeper understanding of the Cu-O-Cu motif requires a detailed analysis of its structural parameters and the various geometries it can adopt. These factors are intimately linked to the electronic structure and reactivity of the copper centers.
Coordination Geometries and Ligand Environments Surrounding Cu-O-Cu Centers
The coordination geometry around the copper ions in Cu-O-Cu systems is highly variable and is dictated by the nature of the surrounding ligands. These ligands can be simple inorganic ions, organic molecules, or complex macromolecular structures like proteins.
The ligand environment plays a crucial role in tuning the properties of the Cu-O-Cu core. In biomimetic studies, synthetic complexes with different ligand donor sets are designed to model the active sites of copper-containing enzymes. For instance, copper monooxygenases feature a unique active site with one copper ion (CuM) ligated by two histidine imidazoles and a methionine sulfur (N2S donor set), while the other copper (CuH) is coordinated by three histidine imidazoles (N3 donor set). rsc.org This asymmetry is a key target in synthetic modeling. rsc.org
In some cases, the ligands themselves can be complex macrocycles that encapsulate the dicopper unit. A hydroxo-bridged dicopper unit has been encapsulated within a curved macrocyclic ligand, creating an unsymmetrical coordination environment for the two copper centers. chinesechemsoc.org One copper ion is coordinated by three pyridyl nitrogen atoms, while the other is also bound to the bridging hydroxide (B78521). chinesechemsoc.org
The coordination environment of Cu(I) centers in metal-organic frameworks (MOFs) can also vary, with linear, trigonal planar, and tetrahedral geometries being common. rsc.org The copper ions can bind to a range of donor atoms on the organic linkers, including nitrogen, sulfur, and oxygen. rsc.org
Analysis of Dicopper and Trinuclear Copper Active Site Topologies
The arrangement of copper ions in multinuclear active sites is critical for their function, particularly in biological systems and catalytic applications.
Dicopper active sites are found in a variety of enzymes and have been the subject of extensive study. In Cu-MFI zeolites, the selectivity of methane (B114726) oxidation is governed by the structure of the active dicopper sites. acs.org At low Cu/Al ratios, dimeric centers with a Cu-Cu separation of 2.9 Å are formed, which are selective for methanol production. acs.org At higher Cu/Al ratios, mono-μ-oxo dicopper sites with a larger Cu-Cu distance of 3.2 Å are formed, leading to overoxidation products. acs.org
Trinuclear copper clusters are another important motif, found in enzymes like multicopper oxidases. nih.gov These clusters are composed of a type 2 and a type 3 copper site, which work together to reduce dioxygen to water. nih.gov Spectroscopic and structural studies have revealed that these clusters are often asymmetric, with each copper ion playing a distinct role in the catalytic cycle. nih.gov For example, in the enzyme Fet3p, perturbation of one of the type 3 copper ions (T3β) turns off O2 reactivity, indicating its crucial role in the initial reduction of dioxygen. nih.gov
The synthesis of model complexes that mimic these trinuclear active sites is an active area of research. Mesitylene-based trinucleating ligands have been used to create tricopper(I) and tricopper(II) complexes. nih.gov X-ray crystallography of these complexes has revealed that the three copper centers can adopt different coordination environments and can be located on opposite sides of the mesitylene (B46885) plane. nih.gov
The table below provides a summary of different dicopper and trinuclear copper active site topologies.
| System | Active Site Topology | Key Structural Features | Function/Application | Reference |
|---|---|---|---|---|
| Cu-MFI Zeolite (low Cu/Al) | Dicopper | Cu-Cu distance = 2.9 Å | Selective methane to methanol oxidation | acs.org |
| Cu-MFI Zeolite (high Cu/Al) | Mono-μ-oxo dicopper | Cu-Cu distance = 3.2 Å | Methane overoxidation | acs.org |
| Multicopper Oxidases (e.g., Fet3p) | Trinuclear Copper Cluster (T2 + T3 sites) | Asymmetric cluster, peroxide and oxo/hydroxo bridged intermediates | Four-electron reduction of O2 to H2O | nih.gov |
| (Mes-PY2)CuI33 | Trinuclear Copper(I) | Three-coordinate copper centers | Model for biological trinuclear copper sites | nih.gov |
| Thiocyanate Dehydrogenase | Trinuclear Copper Cluster | Near-isosceles triangle of Cu ions; Cu-Cu distances of 5.1 Å, 6.1 Å, and 6.2 Å. | Thiocyanate conversion to cyanate (B1221674) and sulfur. | pnas.org |
Interatomic Distances and Angles in μ-O-Bridged Cu-O-Cu Structures
The precise geometric arrangement of the Cu-O-Cu core, specifically the interatomic distances and the Cu-O-Cu bond angle, has a profound impact on the magnetic and electronic properties of these systems.
In a family of cuprates, the Cu-O-Cu bond angle can vary from 90° (edge-sharing) to 180° (corner-sharing), with Cu-O bond lengths typically ranging from 1.905 to 2.019 Å. nycu.edu.tw The magnetic coupling between the copper centers is strongly dependent on this angle. nycu.edu.tw
In bis(μ-oxo)dicopper(III) complexes, the Cu-O bond lengths are typically in the range of 1.772–1.870 Å, and the Cu-Cu distances are between 2.644–2.872 Å. acs.org The Cu-O-Cu angle in these systems is also a critical parameter. For example, in a bis(μ-hydroxo)dicopper(II) complex, the Cu-O-Cu angle was found to be 101.69(12)°. nih.gov
A systematic study of various copper oxides has shown a correlation between the Cu-O-Cu bond angle and the strength of the superexchange interaction. arxiv.org In tenorite (CuO), one particular Cu-O-Cu bond exhibits a significantly larger bond angle compared to others, suggesting it carries the strongest superexchange interaction. arxiv.org
The table below presents a selection of interatomic distances and angles for various μ-O-bridged Cu-O-Cu structures.
| Compound/System | Cu-O Bond Length (Å) | Cu-Cu Distance (Å) | Cu-O-Cu Angle (°) | Reference |
|---|---|---|---|---|
| Cuprates | 1.905 - 2.019 | - | 90 - 180 | nycu.edu.tw |
| Bis(μ-oxo)dicopper(III) complexes | 1.772–1.870 | 2.644–2.872 | - | acs.org |
| [(2L)2CuII2(μ-OH)2]2+ | 1.940(3), 1.947(2) | 3.014(1) | 101.69(12) | nih.gov |
| Tenorite (CuO) - B122 bond | - | - | Larger than other bonds | arxiv.org |
| Cu-MOR Zeolite | - | - | ~140 | nih.gov |
Investigations of Negative Thermal Expansion Phenomena Associated with O-Cu-O Linkages
Negative thermal expansion (NTE) is an unusual phenomenon where a material contracts upon heating. This property has been observed in some materials containing O-Cu-O linkages and is of significant interest for materials design.
The delafossite-type oxide CuScO2 exhibits strong NTE along the c-axis, which is parallel to the O-Cu-O linkages. acs.orgacs.org This is a rare example of NTE in a metal oxide based on an O-M-O linkage rather than the more common M-O-M linkage. acs.orgacs.org The NTE in CuScO2 is attributed to the transverse thermal motion of the copper atoms perpendicular to the linear O-Cu-O bond. acs.orgacs.org As the temperature increases, the amplitude of these vibrations increases, causing a decrease in the apparent Cu-O bond length and a contraction of the c-axis. acs.orgacs.org
Copper(I) oxide (Cu2O), which has a cuprite structure containing linear O-Cu-O linkages, also exhibits NTE at low temperatures. esrf.frarxiv.orgaps.org The mechanism is thought to involve the vibrations of rigid O-Cu-O rods. arxiv.orgaps.orgarxiv.orgresearchgate.net Low-frequency acoustic modes corresponding to these vibrations are primarily responsible for the NTE, with a smaller contribution from higher-frequency optic modes involving rotations of OCu4 tetrahedra. arxiv.orgaps.orgarxiv.orgresearchgate.net
Theoretical studies using density functional theory (DFT) and the quasi-harmonic approximation have been employed to investigate the NTE in these materials. rsc.org For 2H-CuScO2, these calculations have shown that low-energy vibrational modes originating from the cooperative transverse vibrations of both copper and oxygen atoms are the main reason for the NTE. rsc.org
The table below summarizes key findings from investigations into NTE in materials with O-Cu-O linkages.
| Material | Structural Feature | NTE Characteristics | Proposed Mechanism | Reference |
|---|---|---|---|---|
| CuScO2 | Linear O-Cu-O linkages | Strong NTE along the c-axis (-4.0 × 10-6/K below 300 K). | Transverse thermal motion of Cu atoms. | acs.orgacs.org |
| Cu2O | Linear O-Cu-O linkages | NTE at low temperatures (becomes positive above ~200 K). | Vibrations of rigid O-Cu-O rods. | arxiv.orgaps.orgarxiv.orgresearchgate.net |
| 2H-CuScO2 | Linear O-Cu-O linkages | Strong NTE along the c-axis up to 200 K (approx. -2 × 10−6 K−1). | Cooperative transverse vibrations of Cu and O atoms. | rsc.org |
Theoretical and Computational Investigations of Cu O Cu Bonding and Reactivity
Quantum Chemical Approaches to Cu-O-Cu Interactions
Quantum chemical calculations offer a powerful lens through which to examine the fundamental interactions within Cu-O-Cu systems. These methods range from computationally efficient Density Functional Theory (DFT) to highly accurate but more demanding ab initio techniques.
Density Functional Theory (DFT) has become a widely used tool for investigating the properties of Cu-O-Cu linkages in various chemical environments, from solid-state materials to molecular clusters. rsc.orgmdpi.com DFT calculations have been instrumental in understanding the structural evolution of (CuO)n clusters, revealing that neutral clusters tend to form planar rings up to a certain size before adopting three-dimensional structures. rsc.org This transition is dictated by the delicate balance between Cu-O (d-p) and Cu-Cu (d-d) bonding interactions. rsc.org
In the context of catalysis, DFT studies have been employed to model the structure of active sites in copper-exchanged zeolites. For instance, calculations have helped to determine the possible structures of [Cu₂(NH₃)₄O₂]²⁺ complexes, which are important intermediates in selective catalytic reduction processes. nih.gov The stability of different isomers, such as the bis-μ-oxo and μ-η²,η²-peroxo forms, is highly dependent on the choice of the DFT functional, highlighting the importance of method selection. nih.gov Furthermore, DFT has been used to investigate the interaction of small molecules like CO₂ with copper oxide clusters, providing insights into their binding and activation. rsc.org
DFT calculations also play a crucial role in understanding the magnetic properties of Cu-O-Cu systems. For hydroxido-bridged dinuclear Cu(II) complexes, broken-symmetry DFT can predict the magnetic exchange coupling constant (2J), showing a strong correlation between the Cu-O-Cu bridging angle and the nature of the magnetic coupling (ferromagnetic vs. antiferromagnetic). mdpi.com These theoretical predictions often show good agreement with experimental data. mdpi.com
Recent DFT studies have also explored more complex systems, such as diorganocopper complexes in different oxidation states ([CuᴵᴵCuᴵᴵ], [CuᴵᴵCuᴵᴵᴵ], and [CuᴵᴵᴵCuᴵᴵᴵ]). acs.org These calculations, in conjunction with experimental data, help to analyze the geometric and electronic structures of these novel compounds. acs.org DFT has also been applied to model the interface between copper metal and copper oxide films, which is crucial for understanding corrosion and catalysis. acs.org
Table 1: Selected DFT Studies on Cu-O-Cu Systems
| System Studied | Key Findings |
| (CuO)n clusters (n=1-12) | Neutral clusters transition from 2D planar rings to 3D motifs, driven by the balance of Cu-O and Cu-Cu interactions. rsc.org |
| [Cu₂(NH₃)₄O₂]²⁺ in zeolites | The relative stability of bis-μ-oxo and peroxo isomers is dependent on the DFT functional used. nih.gov |
| Hydroxido-bridged Cu(II) dimers | Broken-symmetry DFT correlates the Cu-O-Cu angle with the magnetic exchange coupling constant. mdpi.com |
| Diorganocopper complexes | DFT helps to analyze the geometric and electronic structures of complexes with [CuᴵᴵCuᴵᴵ], [CuᴵᴵCuᴵᴵᴵ], and [CuᴵᴵᴵCuᴵᴵᴵ] cores. acs.org |
| Cu(111) |
While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for characterizing Cu-O-Cu bonding. These wavefunction-based methods are particularly important for systems with strong electron correlation, a common feature in copper oxides. mpg.de
Wavefunction-based methods have been successfully applied to study magnetic interactions in cupric oxide (CuO), employing embedded cluster approaches to accurately describe interactions along all copper-oxygen chain directions. aps.org These calculations have revealed the dominance of antiferromagnetic coupling along the chain with the largest Cu-O-Cu angles. aps.org Ab initio methods have also been used to investigate the electronic structure of both hole- and electron-doped cuprates, providing insights into the complex interplay of Cu 3d and O 2p electrons. mpg.de
Multiconfigurational methods, a class of ab initio techniques, are essential for studying processes involving changes in the electronic state, such as the isomerization between peroxo and bis-μ-oxo forms of the [Cu₂O₂]²⁺ core. researchgate.net These calculations can provide accurate energy profiles and reveal the different extents of charge transfer in these isomers. researchgate.net Furthermore, wavefunction-based calculations have been used to determine the Cu d-d excitation energies in various quasi-one-dimensional copper oxides, which are important for interpreting experimental spectra.
The method of increments is an approach that allows the application of approximate wavefunction-based methods to large systems by combining the Hartree-Fock result for the extended system with electron correlation calculations for finite embedded fragments. This technique holds promise for studying complex systems like copper proteins.
Table 2: Applications of Ab Initio Methods to Cu-O-Cu Systems
| Method Type | System Studied | Key Insights |
| Embedded Cluster (Wavefunction-based) | Cupric Oxide (CuO) | Dominant antiferromagnetic coupling along the largest Cu-O-Cu angle chain. aps.org |
| Multiconfigurational (DDCI) | [Cu₂O₂]²⁺ core | Energy profile of peroxo to bis-μ-oxo isomerization and analysis of charge transfer. researchgate.net |
| Wavefunction-based (CASSCF/MRCI) | Quasi-1D Copper Oxides | Calculation of Cu d-d excitation energies. |
| Method of Increments | Large molecular systems | Potential for applying high-level methods to systems like copper proteins. |
Density Functional Theory (DFT) Studies of Cu-O-Cu Systems
Electronic Structure and Bonding Nature of Cu-O-Cu Linkages
Understanding the electronic structure and the nature of the chemical bonds within Cu-O-Cu linkages is fundamental to predicting their properties and reactivity. This involves analyzing the contributions of ionic and covalent character to the bonds, the distribution of charge, and the oxidation states of the copper centers.
The bonding in Cu-O-Cu linkages is not purely ionic or covalent but rather a mixture of both. chemistrystudent.comlibretexts.org The degree of covalent character is influenced by factors such as the electronegativity difference between copper and oxygen and the size of the ions involved. chemistrystudent.comquora.comreddit.com While a simple model would suggest a significant ionic character due to the transfer of electrons from the metal (copper) to the nonmetal (oxygen), theoretical calculations often reveal a more complex picture with substantial covalent contributions. libretexts.orgunacademy.comresearchgate.net
Topological analysis of calculated electron densities from DFT studies on cuprite (B1143424) (Cu₂O) suggests that standard DFT methods may overestimate the covalency of the Cu-O bond. researchgate.net In diorganocopper complexes, metal-centered oxidation leads to more covalent Cu-ligand bonding. acs.org The concept of ionic and covalent character is a spectrum, and most real-world bonds fall somewhere in between the two extremes. chemistrystudent.comreddit.com
The distribution of charge and the mechanisms of electron transfer are critical to the function of Cu-O-Cu centers in various chemical and biological processes. stanford.edupirsa.orgarxiv.orgnih.gov In high-temperature superconductors, virtual transitions of electrons between adjacent copper and oxygen atoms across a charge-transfer energy gap are believed to be central to the electron-pairing mechanism. pirsa.orgarxiv.orgnih.gov
Bader charge analysis, a method for partitioning charge density, has been used to study oxygen chemisorption on copper surfaces. osti.gov This analysis shows that chemisorbed oxygen atoms withdraw electrons from the copper 4s and 3d bands, resulting in a charge state for the oxygen similar to that in bulk CuO and Cu₂O. osti.gov The charge transfer from copper to oxygen can be significant, leading to the oxidation of the neighboring copper atoms. osti.gov
In multicopper oxidases, copper ions can act as redox-active electronic bridges for electron transfer reactions. researchgate.net The rate of electron transfer can be tuned by the molecular bridges connecting a quantum dot donor and an oxide acceptor, with the transfer occurring via a nonresonant quantum tunneling process. acs.org Computational studies on copper oxide clusters also highlight the importance of polarization effects, in addition to charge transfer, in their interactions with molecules like CO₂. rsc.org The coordination of metal cations like Cu⁺ in zeolites involves an electronic perturbation of the charge distribution over the binding sites, with the extent of charge transfer correlating with the formal charge of the ion and the bond length parameters. scielo.org.mx
Copper is known to exist in multiple oxidation states, primarily +1 (cuprous) and +2 (cupric), and less commonly +3. quora.combritannica.com The determination of the precise oxidation state of copper in Cu-O-Cu motifs is crucial for understanding their reactivity. chemrxiv.org While Cu(II) is the most abundant oxidation state in many environments, Cu(I) also plays a vital physiological role. nih.gov
In dinuclear copper complexes, the oxidation states can be mixed, such as in [CuᴵᴵCuᴵᴵᴵ] systems. acs.org Spectroscopic techniques combined with theoretical calculations are often necessary to assign the oxidation states correctly. acs.orgcalstate.edursc.org For example, in a mixed-valence diorganocopper complex, the unpaired electron was found to be localized on a single copper ion. acs.org
In copper-exchanged zeolites, different copper species can coexist, including Cu⁺ and Cu²⁺ ions in various coordination environments. mdpi.comnih.gov The relative proportions of these species can be influenced by the preparation conditions and the surrounding atmosphere. mdpi.com For instance, roasting in a hydrogen atmosphere can increase the content of Cu⁺ species. mdpi.com The catalytic activity of these materials is often linked to the presence of specific copper valence states and their arrangements in oxo-bridged clusters. mdpi.com
The assignment of oxidation states can be challenging, and computational models are increasingly being used to complement experimental data. chemrxiv.org For example, machine learning models trained on large datasets of crystal structures can be used to predict the oxidation state of copper in complex materials like metal-organic frameworks. chemrxiv.org
Table 3: Common Oxidation States of Copper in Cu-O-Cu Motifs
| Oxidation State | Description | Example Systems |
| Cu(I) | Cuprous, d¹⁰ electron configuration. britannica.com | Cu₂O, some copper-exchanged zeolites, [CuᴵᴵCuᴵ] mixed-valence complexes. osti.govmdpi.comrsc.org |
| Cu(II) | Cupric, d⁹ electron configuration. quora.com | CuO, many hydroxido-bridged dimers, [CuᴵᴵCuᴵᴵ] complexes. mdpi.comacs.orgaps.org |
| Cu(III) | Less common, d⁸ electron configuration. acs.org | [CuᴵᴵCuᴵᴵᴵ] and [CuᴵᴵᴵCuᴵᴵᴵ] diorganocopper complexes. acs.org |
| Mixed-Valence | Coexistence of different oxidation states. | [CuᴵᴵCuᴵᴵᴵ], Cu(I)/Cu(II) in metal-organic frameworks. acs.orgchemrxiv.org |
Elucidation of Spin State Multiplicities and Antiferromagnetic Coupling in Dinuclear Cu-O-Cu Complexes
In dinuclear copper(II) complexes featuring a Cu-O-Cu core, each Cu(II) ion possesses a d⁹ electron configuration, resulting in a spin state of S = 1/2. The interaction between these two paramagnetic centers gives rise to two possible total spin states for the dimer: a singlet state (S=0) and a triplet state (S=1). The energy difference between these states is defined by the magnetic exchange coupling constant, J. A negative J value signifies an antiferromagnetic (AFM) interaction, where the singlet ground state is stabilized, while a positive J value indicates a ferromagnetic (FM) interaction with a stabilized triplet ground state. nih.govmdpi.com
Theoretical and computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these magnetic phenomena. researchgate.net The broken-symmetry (BS) DFT approach is widely used to estimate the J-coupling constants. frontiersin.org This method calculates the energies of the high-spin state and a "broken-symmetry" state, which is a mixture of singlet and triplet states, to determine the energy gap and thus the J value. frontiersin.org
A fundamental finding from numerous theoretical and experimental studies is the magneto-structural correlation between the Cu-O-Cu bridging angle (θ) and the nature of the magnetic coupling. nih.govmdpi.com For bis(μ-hydroxido)- and bis(μ-alkoxido)-bridged dicopper(II) complexes, it has been established that the coupling is typically antiferromagnetic. nih.gov As the Cu-O-Cu angle increases, the antiferromagnetic interaction generally becomes weaker. A crossover from antiferromagnetic to ferromagnetic coupling occurs at a specific angle. For instance, in a series of bis(μ-phenoxido)dicopper(II) complexes, the intramolecular spin-spin coupling was observed to change from strongly antiferromagnetic (J = -395 cm⁻¹) to moderately ferromagnetic (J = +53.2 cm⁻¹) as the average Cu-O-Cu angle decreased from 98.6° to 83.3°. nih.gov The crossover angle (where J = 0) for this series was determined to be approximately 87°. nih.gov In contrast, dihydroxido-bridged dicopper(II) complexes were predicted to have a crossover angle of around 97.5°. nih.gov
| Complex Type | Cu-O-Cu Angle (θ) Range | Observed Coupling (J) | Crossover Angle (J=0) | Reference |
|---|---|---|---|---|
| Bis(μ-phenoxido)dicopper(II) | 83.3° - 98.6° | +53.2 cm⁻¹ to -395 cm⁻¹ | ca. 87° | nih.gov |
| Bis(μ-hydroxido)dicopper(II) | >90° | Antiferromagnetic | ca. 97.5° | nih.govmdpi.com |
| μ-Oxalato-dicopper(II) | N/A (Bridge topology is key) | -14 cm⁻¹ to -388 cm⁻¹ | N/A | ub.edu |
Beyond the bridging angle, other factors such as the planarity of the Cu₂O₂ core and the nature of terminal ligands and counterions can significantly influence the magnetic coupling. ub.edu DFT calculations have successfully shown that even for complexes with large Cu-Cu distances (over 5.1 Å), like in certain μ-oxalato-bridged systems, a strong antiferromagnetic interaction can be transmitted if the magnetic orbitals have significant overlap through the bridging ligand. ub.edu The presence of counterions entering the copper(II) coordination sphere can drastically alter the geometry and, consequently, change a strong antiferromagnetic coupling to a very weak one. ub.edu
While DFT provides excellent qualitative and often quantitative agreement with experimental data, more advanced multireference methods like CASSCF (Complete Active Space Self-Consistent Field) and NEVPT2 (N-Electron Valence State Perturbation Theory) can offer higher accuracy. mdpi.com Studies have shown that as the active space in these calculations is expanded, the theoretically estimated magnetic coupling constants systematically approach the experimental values. mdpi.com
Computational Modeling of Cu-O-Cu Cluster Interactions and Surface Adsorption
Computational modeling, primarily using Density Functional Theory (DFT) and Molecular Dynamics (MD), is a crucial tool for investigating the interactions of Cu-O-Cu clusters with various surfaces, which is fundamental to understanding their catalytic and material properties. rsc.org These studies provide insights into adsorption energies, geometric structures, electronic properties, and growth mechanisms at the atomic level. rsc.orgmdpi.com
DFT calculations have been extensively used to model the adsorption of small copper oxide ((CuO)n) clusters on catalyst supports like ceria (CeO₂) and on surfaces like graphene. rsc.orgmdpi.com On the CeO₂(110) surface, for example, studies show that Cu clusters tend to grow along the long bridge sites to maximize interaction with surface oxygen ions, forming stable Cu-O bonds. rsc.org These calculations reveal significant charge transfer from the copper cluster to the ceria support, resulting in the reduction of Ce(IV) to Ce(III) and the formation of Cu⁺ species at the interface. rsc.orgrsc.org The strength of the adsorption is quantified by the adsorption energy; for instance, a linear Cu₃ cluster at adjacent long bridge sites on CeO₂(110) has a calculated adsorption energy of -3.429 eV, indicating strong, spontaneous adsorption. rsc.org
The interaction is not limited to oxide supports. Molecular dynamics simulations have been employed to study the behavior of a Cu₆O₆ cluster on various graphene-based materials. mdpi.com These simulations show that the cluster's mobility is significantly restricted on functionalized graphene surfaces (like graphene oxide) compared to pristine graphene, due to stronger interaction energies. While MD simulations with classical force fields can model the dynamics and interactions, they cannot describe the formation of chemical bonds. For this, quantum mechanical calculations are necessary, which have suggested that the interaction between CuO and graphene is chemical in nature, whereas the interaction for a pure Cu cluster is physical. mdpi.com
| System | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Cuₙ (n=1-4) on CeO₂(110) | DFT+U | Clusters grow along long bridge sites; strong Cu-O interaction and charge transfer to ceria; formation of Cu⁺ species. | rsc.org |
| Cu₆O₆ cluster on graphene-based materials | Molecular Dynamics (MD) | Cluster mobility is lower on functionalized graphene due to stronger interaction energies. | mdpi.com |
| (CuO)n (n=1,2,4) on CeO₂(110) | DFT | Presence of clusters can lead to high localization of charge on exposed surfaces. Average Cu-O bond distance within a (CuO)₂ cluster is 1.854 Å. | rsc.org |
| Cu species on specularite (Fe₂O₃) (001) | DFT | Cu species (Cu²⁺, CuOH⁺) spontaneously adsorb, forming chemical bonds with surface oxygen. Adsorption energy for Cu²⁺ is -0.76 eV. | mdpi.com |
| CO on (CuO)n (n=1-4, 6) clusters | DFT (B3LYP) | Models the interaction of probe molecules with active sites on copper oxide clusters to evaluate stability and potential catalytic activity. | researchgate.net |
Computational studies also explore how surface features affect adsorption. On stepped and kinked copper surfaces like Cu(221) and Cu(965), CO₂ adsorption is more favorable than on flat Cu(111), highlighting the enhanced reactivity of low-coordinated surface sites. aip.org The choice of the DFT functional, especially the inclusion of van der Waals (vdW) corrections, is critical for accurately describing the weak interactions involved in physisorption processes. aip.org These theoretical investigations are essential for building structure-activity relationships and guiding the rational design of catalysts with optimized cluster-support interactions. mdpi.com
Synthetic Methodologies for Cu O Cu Containing Compounds
Homogeneous Synthesis of Molecular Cu-O-Cu Complexes
The creation of soluble molecules with a distinct Cu-O-Cu core is a significant area of inorganic chemistry, driven by the desire to understand and replicate the function of copper metalloenzymes.
The reaction of copper(I) complexes with molecular oxygen (O₂) is a fundamental pathway to forming various copper-oxygen species, including the bis(μ-oxo)dicopper(III) core, which features two Cu-O-Cu linkages. This process is central to the function of enzymes like tyrosinase and has been extensively studied using synthetic model complexes. nih.gov The activation of O₂ by Cu(I) precursors typically occurs at low temperatures and can lead to a variety of intermediates. nih.gov
The initial step often involves the formation of a copper-dioxygen adduct. nih.govrsc.org Depending on the supporting ligand and reaction conditions, these initial adducts can evolve. For instance, in some systems, the reaction of a Cu(I) complex with O₂ leads to an equilibrium between a side-on peroxo-dicopper(II) ([Cu₂(μ-η²:η²-O₂)]²⁺) species and a bis(μ-oxo)dicopper(III) ([Cu₂(μ-O)₂]²⁺) species. nih.gov
In other cases, the reaction of a Cu(I) precursor with O₂ can directly yield a dicopper(II)-μ-oxido complex, although this is a less common outcome. researchgate.net Research on trinuclear copper(I) clusters has shown that dioxygen activation can lead to a mixture of species, including a [Cu(II)Cu(II)(μ-O)Cu(II)(L)]²⁺ complex alongside a peroxo-bridged trinuclear copper(II) species. nih.gov This complex reaction pathway begins with the formation of a highly reactive intermediate that is subsequently transformed through inter-cluster electron transfer. nih.gov The evolution of these copper-oxygen complexes is not always instantaneous; studies on Cu-exchanged zeolites have shown that while the oxidation of Cu(I) to Cu(II) is rapid, the structural evolution of CuₓOᵧ complexes, including the formation of mono(μ-oxo)dicopper species, can continue for much longer periods. acs.orgchemrxiv.org
The stability and reactivity of Cu-O-Cu containing complexes are profoundly influenced by the supporting ligands. Rational ligand design is therefore a critical strategy for isolating and studying these species. Key ligand properties that are manipulated include denticity (the number of donor atoms), the electronic nature of the donor atoms (σ-donating ability), and the steric bulk of the ligand framework. researchgate.net
The goal is often to create a coordination environment that can accommodate the preferred geometries of both the Cu(I) precursor and the resulting Cu(II) or Cu(III) oxygenated product. For instance, ligands must stabilize the Cu(I) state against disproportionation but still allow for reaction with O₂. cmu.edu Tripodal, tetradentate ligands containing a central amine and multiple pyridyl arms are commonly employed because they provide a high affinity for copper and can accommodate the geometric changes that occur during the redox cycle. oup.comnih.gov
Steric hindrance is a crucial tool. Bulky substituents on the ligand can prevent the formation of unreactive bis-chelated copper(I) complexes and can also prevent the Cu-O-Cu core from engaging in intermolecular reactions that lead to decomposition. researchgate.net The electronic properties of the ligand also play a role; strong σ-donating ligands can shift the equilibrium towards certain species, such as the bis(μ-oxo)dicopper(III) core. researchgate.net By systematically modifying the ligand structure, for example by changing the length of alkyl chains connecting donor groups, researchers can fine-tune the redox potential of the Cu(II)/Cu(I) couple and thereby influence the stability and reactivity of the resulting copper-oxygen species. oup.com
Dioxygen Activation by Cu(I) Precursors Leading to Cu-O-Cu Species
Heterogeneous Synthesis of Cu-O-Cu Based Materials
Heterogeneous materials containing Cu-O-Cu linkages, primarily copper oxides, are vital for industrial catalysis and other material applications. Synthesis methods are focused on creating materials with controlled morphology, porosity, and particle size.
Metal-Organic Frameworks (MOFs) have emerged as highly effective precursors and self-sacrificial templates for synthesizing porous copper oxides. rsc.orgrsc.org The general method involves the controlled thermal decomposition (calcination) of a copper-based MOF, such as Cu-BTC or MOF-199, in an air atmosphere. rsc.orgrsc.org This process removes the organic linkers, causing the framework to collapse and the copper centers to coalesce and oxidize, forming a porous oxide material that often retains the morphology of the parent MOF crystal. rsc.orgresearchgate.net
The final properties of the copper oxide material, such as phase composition (CuO, Cu₂O, or a mix), particle size, and surface area, are highly dependent on the calcination parameters. rsc.orgnanochemres.org Systematic studies have shown that temperature, heating rate, and duration are all critical variables. rsc.orgrsc.org For example, calcining Cu-BTC at different temperatures (e.g., 400, 500, and 600 °C) can produce CuO nanoparticles of varying sizes. researchgate.netnanochemres.org Lower heating rates during calcination have been shown to yield higher surface areas in the final oxide product. rsc.org This templating approach allows for the creation of complex oxide architectures, such as hollow polyhedral cages, which are of great interest for applications like gas sensing. rsc.org
Mechanochemistry, which utilizes mechanical energy from processes like high-energy ball milling, provides a solvent-free, scalable, and environmentally friendly route to synthesizing Cu-O-Cu containing materials. acs.orgacs.org This one-step, solid-state method can be used to produce nanocomposites and catalysts with unique properties. aip.org
One common approach involves the high-energy milling of a copper precursor, such as copper hydroxide (B78521) (Cu(OH)₂) or copper salts, often with an inert diluent like NaCl. researchgate.netut.ac.ir The mechanical force induces chemical reactions, such as the dehydration of Cu(OH)₂ to form CuO nanoparticles. researchgate.netut.ac.ir The salt matrix acts to prevent the newly formed nanoparticles from agglomerating, and it can be easily removed by washing. researchgate.net This method has been used to produce gram-scale quantities of CuO nanoparticles with average sizes below 10 nm. acs.org
Mechanochemical synthesis is also effective for producing composite materials. For instance, CuO-CeO₂ nanocomposites, which are effective catalysts for CO oxidation, can be prepared by milling the individual oxide powders together. aip.org The process creates a high concentration of structural defects and a large interface between the components, which enhances catalytic activity. aip.org Similarly, Co₃O₄/CuO composite nanopowders have been synthesized by milling precursor salts with NaOH, followed by a heating step. academicjournals.org
Green chemistry offers an eco-friendly alternative to conventional synthesis methods by using biological systems or non-toxic reagents. tandfonline.com The biosynthesis of copper oxide nanoparticles, which are crystalline materials built from Cu-O linkages, frequently employs plant extracts as reducing and stabilizing agents. nanochemres.orgmdpi.com
In a typical process, an aqueous solution of a copper salt, such as copper sulfate (B86663) or copper nitrate (B79036), is mixed with a plant extract (from leaves, roots, or fruit). nanochemres.orgmdpi.comajgreenchem.com The phytochemicals present in the extract—such as flavonoids, phenols, and proteins—act to reduce the Cu²⁺ ions and cap the resulting nanoparticles, preventing their aggregation. nanochemres.orgmdpi.com This method is simple, cost-effective, and can often be performed at room temperature or with gentle heating. tandfonline.comajgreenchem.com Extracts from various plants, including Echinacea, Ficus carica, and Achillea millefolium, have been successfully used to synthesize CuO nanoparticles. nanochemres.orgmdpi.comnih.gov
The resulting nanoparticles can have various morphologies and sizes, typically in the range of 10-50 nm. mdpi.comnih.gov Beyond plant extracts, other biological resources like egg white (albumin) and microorganisms (bacteria and fungi) have also been utilized. tandfonline.commdpi.com These green methods provide a sustainable pathway to copper oxide materials with potential applications in biomedicine and catalysis. nih.govresearchgate.net
Mechanistic Investigations and Reactivity of Cu O Cu Linkages in Catalysis
Reaction Mechanisms Involving Transient Cu-O-Cu Intermediates
The catalytic prowess of copper complexes, particularly those featuring the Cu-O-Cu linkage, is often rooted in the formation of transient intermediates that facilitate a variety of chemical transformations. Understanding the reaction mechanisms involving these fleeting species is crucial for the rational design of more efficient catalysts. These mechanisms can be broadly categorized into pathways involving oxygen atom transfer, hydrogen atom abstraction, and electron transfer, with the nature of substrate interaction playing a key role in determining the operative pathway.
Oxygen Atom Transfer and Hydrogen Atom Abstraction Pathways Mediated by Cu-O-Cu
Transient Cu-O-Cu species are implicated as key intermediates in reactions involving oxygen atom transfer (OAT) and hydrogen atom abstraction (HAA). A common mechanistic feature is the generation of a reactive copper-oxo ([CuO]+) fragment. rsc.orgnih.gov This species, often described as having a triplet ground state with a Cu(II) ion weakly bonded to an oxygen-centered radical, is a potent oxidant capable of cleaving strong C-H bonds. nih.gov
In the context of OAT, the photochemical generation of a Cu-O fragment from a precursor like [Cu(tpa)BrO3]ClO4 has been shown to proceed via sequential Cu-O bond cleavage and subsequent oxygen transfer from a bromate (B103136) group to the copper center. rsc.org The resulting CuO fragment can then transfer the oxygen atom to a substrate. For instance, the epoxidation of cis-β-methylstyrene using a photochemically generated CuO fragment yields a mixture of trans and cis epoxides, suggesting a stepwise mechanism involving carbon-centered radicals. rsc.org
Hydrogen atom abstraction is another key reactivity mode of these copper-oxygen intermediates. The homolytic cleavage of a C-H bond by a transient Cu-O species has been proposed in the catalytic cycle of enzymes like dopamine (B1211576) β-hydroxylase (DBH). academie-sciences.fr In synthetic systems, the ability of bis-μ-oxo-CuIII2 complexes to oxidize unactivated aliphatic C-H bonds further underscores the HAA capability of these intermediates. nih.gov The reaction is believed to proceed via the transfer of a hydrogen atom from the substrate to the oxo ligand. academie-sciences.fr The choice between OAT and HAA can be influenced by the nature of the substrate and the specific copper-ligand environment.
Electron Transfer Mechanisms in Cu-O-Cu Catalysis
Electron transfer (ET) is a fundamental process in many catalytic cycles involving copper. In the context of Cu-O-Cu systems, ET mechanisms can be categorized as either inner-sphere or outer-sphere. Inner-sphere ET involves the direct binding of the substrate to the copper center, while outer-sphere ET occurs without direct coordination. rsc.org
In some aerobic oxidation reactions, the catalytic cycle involves the reduction of Cu(II) to Cu(I) as a "priming" step. pnas.org This Cu(I) species can then react with molecular oxygen to form a Cu(II)-superoxide complex. pnas.org The subsequent steps can involve further electron transfer events. For example, in the disproportionation of superoxide (B77818) radicals catalyzed by Cu(II/I) complexes, the first step (Cu(II) + O2•− → Cu(I) + O2) is proposed to proceed via an outer-sphere ET mechanism, while the second step (Cu(I) + O2•− + 2H+ → H2O2 + Cu(II)) follows an inner-sphere pathway. rsc.org
In certain catalytic systems, particularly those involving redox-active ligands, the ligand can participate in the electron transfer process, a concept known as metal-ligand cooperativity. nih.gov This can facilitate the generation of catalytically active species. Furthermore, the electron transfer process can be coupled to proton transfer, leading to proton-coupled electron transfer (PCET) mechanisms. acs.orgnih.gov PCET pathways have been proposed for the activation of X-H bonds (where X = C, O) by formally copper(III)-oxygen complexes. acs.orgnih.gov
Characterization of Associative and Dissociative Mechanistic Pathways for Substrate Interactions
The interaction between a substrate and a metal catalyst can proceed through different mechanistic pathways, primarily classified as associative, dissociative, or interchange mechanisms. researchgate.net
Associative (A) mechanism: The substrate binds to the metal center, forming an intermediate with an increased coordination number, before the leaving group departs. researchgate.netrsc.org
Dissociative (D) mechanism: A ligand first dissociates from the metal center, creating a coordinatively unsaturated intermediate with a lower coordination number, which is then attacked by the incoming substrate. researchgate.netrsc.org
Interchange (I) mechanism: This is a concerted process where the incoming substrate enters the coordination sphere as the leaving group is departing. It can have associative (Ia) or dissociative (Id) character depending on the relative extent of bond formation and bond breaking in the transition state. researchgate.nettumkuruniversity.ac.in
The operative mechanism is often influenced by factors such as the nature of the metal ion, the ligands, the incoming substrate, and the reaction conditions. For instance, in the context of O2 binding to Cu(I) complexes, variations in kinetic and thermodynamic parameters have been interpreted as indicating either dissociative interchange or associative mechanisms, depending on the supporting ligand. nih.gov Theoretical studies on the disproportionation of superoxide catalyzed by copper complexes have also explored associative and dissociative pathways for the binding of the superoxide radical to the copper center. rsc.org
Role of Cu-O-Cu Linkages in Oxidative Catalysis
Copper-catalyzed oxidation reactions are of immense importance in both biological and synthetic chemistry. The Cu-O-Cu core is a recurring motif in the active sites of several metalloenzymes and serves as a structural and functional model for the development of synthetic oxidation catalysts. These systems are particularly adept at activating molecular oxygen for the oxidation of a wide range of organic substrates.
Aerobic Oxidation Reactions Catalyzed by Cu-O-Cu Systems
Copper complexes are widely employed as catalysts for aerobic oxidation reactions, utilizing environmentally benign and abundant O2 as the terminal oxidant. nih.gov A common strategy involves the use of a Cu(I) precursor which reacts with O2 to generate a reactive copper-oxygen species. In many catalytic systems, a two-stage mechanism is proposed, consisting of "catalyst oxidation" and "substrate oxidation". nih.gov
In the catalyst oxidation stage, the Cu(I) species is oxidized by O2, often forming a binuclear copper-peroxo or bis-μ-oxo intermediate. For example, in the (bpy)CuI/TEMPO/NMI catalyzed aerobic alcohol oxidation, a binuclear Cu2O2 intermediate is implicated in the oxidation of Cu(I) and the co-catalyst TEMPO-H. nih.gov Similarly, in the selective catalytic reduction of NOx by ammonia (B1221849) (NH3-SCR) over Cu-CHA catalysts, the oxidation of Cu+ to Cu2+ at low temperatures is proposed to occur via a transient dimeric Cu(NH3)2-O2-Cu(NH3)2 species. acs.org
| Catalyst System | Substrate | Key Intermediate(s) | Mechanistic Feature |
| (bpy)CuI/TEMPO/NMI | Alcohols | Binuclear Cu2O2, Cu(II)-alkoxide | Two-stage mechanism: catalyst oxidation and substrate oxidation. nih.govacs.org |
| Cu-CHA | NO (in NH3-SCR) | Transient dimeric Cu(NH3)2-O2-Cu(NH3)2 | Low-temperature oxidation of Cu(I) to Cu(II). acs.org |
| Cu(I)/tBu,TolDHP | Alcohols, Aldehydes | Cu(II)-superoxo | Ligand-based electron transfer facilitates O2 activation. nih.gov |
C-H Bond Activation and Hydroxylation Processes Involving Cu-O-Cu Centers
The activation and functionalization of C-H bonds, particularly the strong C-H bonds in hydrocarbons like methane (B114726), is a significant challenge in chemistry. Copper-oxygen species, including those with Cu-O-Cu linkages, have emerged as promising candidates for mediating these transformations. nih.gov
Both mononuclear and dinuclear copper-oxygen complexes have been investigated for their ability to perform C-H hydroxylation. Computational studies suggest that for mononuclear copper complexes, a copper(II)-oxyl species ([CuO]+) is a more likely active site for methane hydroxylation than a copper(II)-superoxo species. rsc.orgchemrxiv.orgchemrxiv.org The mechanism can proceed via a two-step radical pathway or a single-step oxo-insertion. chemrxiv.org
In the case of dinuclear copper systems, bis-μ-oxo-CuIII2 complexes have been shown to be capable of oxidizing even unactivated aliphatic C-H bonds. nih.gov The reactivity of these species is often contrasted with that of μ-η2:η2-peroxo-CuII2 complexes, with the former generally being more effective for C-H abstraction. nih.gov For some enzymes, such as peptidylglycine α-hydroxylating monooxygenase and dopamine β-monooxygenase, which have non-coupled binuclear copper active sites, O2 activation is proposed to occur at a single copper center to generate a reactive Cu(II)/O2 species capable of H-atom abstraction from the substrate's C-H bond. pnas.org
The mechanism of C-H activation by these copper-oxygen species can involve either hydrogen-atom transfer (HAT) or concerted proton-coupled electron transfer (cPCET). acs.orgnih.gov The specific pathway is dependent on the copper complex, the substrate, and the reaction conditions. acs.orgnih.gov
| Copper Species | Substrate C-H Bond | Proposed Active Species | Mechanistic Pathway |
| Mononuclear Cu-Oxygen | Methane | [Cu(II)O]+ (oxyl) | Radical or oxo-insertion. rsc.orgchemrxiv.orgchemrxiv.org |
| Dinuclear Cu-Oxygen | Aliphatic C-H | bis-μ-oxo-CuIII2 | C-H abstraction. nih.gov |
| Non-coupled binuclear Cu | Substrate C-H | Cu(II)/O2 | H-atom abstraction. pnas.org |
| LCu(III)-OH/OOCm/O2CAr1 | X-H (X=C, O) | Cu(III)-oxygen | HAT or cPCET. acs.orgnih.gov |
Cu-O-Cu Motifs in Electrocatalytic and Photocatalytic CO2 Reduction
The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research for addressing climate change and creating sustainable energy cycles. Copper-based materials, particularly those featuring Cu-O-Cu linkages in copper oxides, are central to this effort due to their unique ability to catalyze the reduction of CO2 to hydrocarbons and other multi-carbon products. acs.orgrsc.org While metallic copper is often considered the active state for CO2 reduction, oxide-derived copper (OD-Cu) catalysts, formed from the reduction of copper oxides like cupric oxide (CuO) and cuprous oxide (Cu2O), exhibit superior selectivity and efficiency, particularly for C2+ products such as ethylene (B1197577) and ethanol. nih.gov
In both electrocatalysis and photocatalysis, the initial copper oxide material often undergoes in situ transformation to generate the catalytically active sites. njit.eduresearchgate.net Under the reductive potentials required for the CO2 reduction reaction (CO2RR), CuO and Cu2O surfaces are at least partially reduced. njit.eduresearchgate.net However, the presence of residual oxygen in the copper lattice and the dynamic interface between metallic copper and remaining copper oxide (e.g., Cu/Cu2O interfaces) are believed to be crucial for the enhanced performance. nih.govresearchgate.net These interfaces are thought to facilitate the critical C-C coupling step by stabilizing key intermediates, such as carbon monoxide (*CO), and lowering the energy barrier for dimerization. nih.govsci-hub.se
The oxidation state of copper plays a determinative role in product selectivity. mdpi.com In photocatalysis, for instance, different copper species can direct the reaction toward different products. Studies on CuOx/TiO2 catalysts have shown that Cu+ sites are primarily active for methane (CH4) formation, whereas metallic copper (Cu0) sites favor the production of carbon monoxide (CO). mdpi.com In another photocatalytic system using a CuOX@p-ZnO catalyst, a unique Cu+ surface layer formed on a CuO matrix during the reaction was identified as the active site for C-C coupling to produce ethylene (C2H4). sci-hub.seacs.org This highlights that the Cu-O-Cu motif in the precursor material is essential for generating the specific copper oxidation states required for selective CO2 reduction.
The structure of the initial oxide material also has a significant impact. For example, Cu2O nanocrystals with different morphologies (nanoneedles, nanocrystals, and nanoparticles) show that surface roughening during the reaction provides abundant active sites. researchgate.net Similarly, ultrathin CuO nanoplate arrays, when reduced in situ, form stable Cu/Cu2O interfaces that achieve high Faradaic efficiency for ethylene. nih.gov The electrolyte environment further modulates the catalyst's activity; high local pH and the presence of alkali metal cations can promote the dimerization of *CO intermediates on the surface of Cu2O-derived catalysts, enhancing the selectivity for C2 products. rsc.org
Table 1: Performance of Various Copper Oxide-Based Catalysts in CO2 Reduction
| Catalyst System | Reaction Type | Key Products | Selectivity / Efficiency | Reference |
| DVL-Cu (from CuO nanoplate arrays) | Electrocatalytic | Ethylene (C2H4) | 84.5% Faradaic Efficiency (FE) in flow cell | nih.gov |
| CuOX@p-ZnO | Photocatalytic | Ethylene (C2H4) | 32.9% selectivity, 22.3 µmol·g⁻¹·h⁻¹ evolution rate | sci-hub.seacs.org |
| CuOx/TiO2 | Photocatalytic | Methane (CH4), Carbon Monoxide (CO) | Selectivity tuneable by Cu+/Cu0 ratio | mdpi.com |
| CuO-Ag/KB | Electrocatalytic | Methanol (B129727), Ethanol | 34.65 µmol/gcat Methanol, 7.45 µmol/gcat Ethanol | mdpi.com |
| Cu/Cu2O Core/Shell | Electrocatalytic | C2+ products | 58% FE for C2+ products at -0.95 V | researchgate.net |
Cu-O-Cu Based Systems in Other Redox Transformations, e.g., Superoxide Disproportionation
Beyond CO2 reduction, Cu-O-Cu linkages are integral to a variety of other redox transformations, most notably the disproportionation of superoxide (O2•−). Superoxide is a reactive oxygen species (ROS) generated in numerous biological and chemical processes. nih.govwikipedia.org In biological systems, it is a harmful byproduct of mitochondrial respiration, and organisms have evolved enzymes called superoxide dismutases (SODs) to detoxify it. wikipedia.org Many of these enzymes, particularly Cu,Zn-SOD, feature a copper ion at their active site that cycles between Cu(I) and Cu(II) states to catalyze the disproportionation of superoxide into molecular oxygen (O2) and hydrogen peroxide (H2O2).
The fundamental reaction involves two steps where the copper center acts as both an oxidant and a reductant:
Cu(II) + O2•− → Cu(I) + O2
Cu(I) + O2•− + 2H+ → Cu(II) + H2O2
Inspired by this biological function, synthetic binuclear copper complexes containing Cu-O-Cu motifs have been developed as mimics of SOD. These model systems help elucidate the mechanism of the native enzyme and have potential applications as antioxidants. The reactivity of these complexes is highly dependent on the geometry and electronic properties of the Cu-O-Cu core.
Copper's ability to mediate redox reactions extends to its interaction with various oxygen species. The reaction of a Cu(I) complex with O2 can lead to the formation of a copper(II)-superoxo adduct. nih.gov This species is a key intermediate in the catalytic cycles of copper-containing monooxygenase enzymes, which are responsible for oxidizing organic substrates. nih.gov
The term disproportionation also describes the simultaneous oxidation and reduction of a single element. In some copper-mediated catalytic cycles, a Cu(II) species can undergo disproportionation. For instance, in certain oxidative coupling reactions, a proposed mechanism involves the disproportionation of a Cu(II) intermediate to form Cu(I) and a transient Cu(III) species, which then undergoes reductive elimination to form the product. acs.org This showcases the rich redox chemistry of copper, where it can access multiple oxidation states (Cu(I), Cu(II), Cu(III)) to facilitate complex chemical transformations. The this compound in oxide and hydroxide (B78521) forms often serves as a stable precursor or reservoir for the catalytically active mononuclear or binuclear copper centers that drive these diverse redox reactions.
Biological Significance of Cu O Cu Centers in Metalloenzymes
Classification and Structural Features of Copper Active Sites in Enzymes
Copper proteins are broadly categorized based on the spectroscopic and magnetic properties of their active sites. These classifications—Type I, Type II, and Type III—reflect the distinct coordination environments of the copper ions, which in turn dictate their functional roles, from electron transfer to oxygen activation. fu-berlin.de
Characterization of Type III Copper Centers (T3Cu) with Cu-O-Cu Linkages in Oxidases and Oxygen-Transport Proteins
Type III copper centers (T3Cu) are defined by a pair of copper ions that are antiferromagnetically coupled, rendering them EPR (Electron Paramagnetic Resonance) silent. fu-berlin.dewikipedia.org This magnetic coupling is often mediated by a bridging ligand, which can be an endogenous protein residue or an exogenous molecule like dioxygen or peroxide. wikipedia.org Prominent examples of proteins harboring T3Cu sites include hemocyanin, the oxygen transport protein in mollusks and arthropods, and tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. fu-berlin.dewikipedia.orgunina.it
In their deoxy (Cu(I)Cu(I)) state, the two copper ions are typically separated by a significant distance. universiteitleiden.nl Upon binding molecular oxygen, the center is converted to the oxy (Cu(II)Cu(II)) form, characterized by a µ-η2:η2-peroxo bridge, where the peroxide molecule binds sideways to both copper ions. nih.gov This "oxy" form exhibits intense absorption bands in the UV-visible spectrum. fu-berlin.de In the case of catechol oxidase, another T3Cu enzyme, the active site in its met (oxidized) form contains a hydroxide (B78521) bridge between the two Cu(II) ions. universiteitleiden.nlnih.gov The core of the T3Cu active site is typically a four-helix bundle that positions three histidine residues to coordinate each copper ion. universiteitleiden.nl
Interactive Table: Properties of Type III Copper Centers
Enzyme Function Copper Oxidation States Key Structural Feature Spectroscopic Signature Hemocyanin Oxygen Transport Deoxy: Cu(I)-Cu(I), Oxy: Cu(II)-Cu(II) μ-η2:η2-peroxo bridge in oxy form EPR silent, Intense absorption in oxy form researchgate.net Tyrosinase Monophenol Hydroxylation, o-diphenol Oxidation Deoxy: Cu(I)-Cu(I), Oxy: Cu(II)-Cu(II) μ-η2:η2-peroxo bridge in oxy form unina.it EPR silent [1, 7] Catechol Oxidase o-diphenol Oxidation Met: Cu(II)-Cu(II), Deoxy: Cu(I)-Cu(I) Hydroxide bridge in met form [5, 10] EPR silent nih.gov
Insights into Dinuclear Copper Centers (CuA) and their Mechanistic Relevance
Distinct from the T3Cu centers, the CuA center is a dinuclear copper site primarily involved in electron transfer. wikipedia.org Found in enzymes like cytochrome c oxidase and nitrous-oxide reductase, the CuA site contains two copper ions bridged by two cysteine sulfur atoms. wikipedia.orguniversiteitleiden.nl Each copper ion is also coordinated by a histidine residue, and one copper is further ligated by a methionine and a backbone carbonyl oxygen. wikipedia.org This unique structure results in a mixed-valence [Cu(1.5)Cu(1.5)] state in its oxidized form. universiteitleiden.nl The primary mechanistic role of the CuA center is to accept electrons from a donor, such as cytochrome c, and transfer them to the catalytic core of the enzyme. researchgate.net Its structure is finely tuned for this rapid, long-range electron transfer process.
Proposed Cu-O-Cu Intermediates in Enzymatic Oxygen Activation
The activation of molecular oxygen by copper enzymes is a fundamental process that involves a series of transient, highly reactive copper-oxygen intermediates. While directly observing these species in enzymes is challenging, studies on biomimetic model complexes have provided invaluable insights into their formation, structure, and reactivity.
Formation and Reactivity of Cu(II)-Superoxo Adducts in Biological Contexts
The initial step in the activation of O2 by a Cu(I) center is the formation of a copper(II)-superoxo ([Cu(II)-O2•-] ) species. nih.govnih.gov This intermediate is proposed to be a key player in the catalytic cycles of copper monooxygenases. nih.gov In many cases, these mononuclear superoxo complexes are highly reactive and can engage in hydrogen atom abstraction from substrates. digitellinc.com The formation of such an adduct has been spectroscopically characterized in synthetic model systems, often at low temperatures to ensure stability. acs.orgacs.org These complexes typically exhibit a Cu(II) divalent oxidation state and can be formulated as either end-on (η1) or side-on (η2) superoxo adducts. nih.govacs.org
Spectroscopic Characterization of Cu(II)-Hydroperoxo and Cu(III) Species in Biomimetic Systems
Further reduction and protonation of a Cu(II)-superoxo intermediate can lead to a copper(II)-hydroperoxo ([Cu(II)-OOH]) species. rsc.orgwhiterose.ac.uk These intermediates have been proposed in the mechanisms of enzymes like lytic polysaccharide monooxygenases (LPMOs). Biomimetic studies have successfully generated and characterized Cu(II)-hydroperoxo complexes using various spectroscopic techniques. nih.govrsc.org For instance, UV-vis spectroscopy often reveals a characteristic ligand-to-metal charge transfer (LMCT) band, and resonance Raman spectroscopy can identify the O-O stretching frequency, which shifts upon isotopic labeling with 18O. nih.govresearchgate.net
High-valent Cu(III) species have also been implicated as powerful oxidants in some enzymatic and synthetic systems. researchgate.netrsc.org The synthesis and characterization of stable Cu(III) complexes, often supported by carefully designed ligands, have provided evidence for their potential role in catalysis. researchgate.net Spectroscopic techniques like X-ray absorption spectroscopy are crucial for confirming the +3 oxidation state of copper in these highly reactive intermediates. researchgate.net
Interactive Table: Spectroscopic Features of Biomimetic Copper-Oxygen Species
Species Key Spectroscopic Technique Characteristic Feature Reference Cu(II)-Superoxo UV-vis Spectroscopy Charge transfer band from superoxo to Cu(II) researchgate.net Cu(II)-Hydroperoxo Resonance Raman Spectroscopy O-O stretching vibration (ν(O-O)) sensitive to 18O-isotope substitution rsc.org Cu(II)-Hydroperoxo UV-vis Spectroscopy LMCT band around 365-375 nm [15, 17] Cu(III) X-ray Absorption Spectroscopy Edge energy shift consistent with Cu(III) oxidation state researchgate.net
Roles of Bridging Oxo Ligands in Dicopper Enzymes
In dinuclear copper centers, bridging oxo ligands play a critical role in mediating the electronic and magnetic properties of the site and are central to its reactivity. A well-studied example is the bis(µ-oxo)dicopper core, which has been proposed as a potent intermediate capable of activating strong C-H bonds, such as in the oxidation of methane (B114726) to methanol (B129727) by particulate methane monooxygenase (pMMO). nih.gov Theoretical and experimental studies on model compounds have shown that these bis(µ-oxo) species, which can be described as having a [Cu(III)2(µ-O)2]2+ core, are highly reactive. nih.gov The bridging oxo groups facilitate strong antiferromagnetic coupling between the copper centers and are believed to be the primary oxidizing species, abstracting a hydrogen atom from the substrate. nih.gov The formation of these oxo-bridged species often proceeds from a peroxo intermediate through the cleavage of the O-O bond. uni-hamburg.de
Enzymatic Reaction Mechanisms Mediated by Cu-O-Cu Structures
The dinuclear copper center, characterized by a Cu-O-Cu linkage, is a versatile catalytic motif in a variety of metalloenzymes. This active site architecture is adept at mediating a range of crucial biological reactions, from the reversible binding and transport of molecular oxygen to complex oxidation-reduction and oxygenation processes. The specific reactivity of the Cu-O-Cu core is finely tuned by the protein environment, which dictates the coordination geometry, accessibility of the active site, and the redox potential of the copper ions.
Mechanisms of Oxygen Transport Functions by Cu-O-Cu Containing Proteins
A prime example of oxygen transport facilitated by a Cu-O-Cu center is found in hemocyanins, the respiratory proteins in the hemolymph of many mollusks and arthropods. wikipedia.org Unlike hemoglobin in vertebrates, hemocyanins utilize a dicopper active site to reversibly bind a single molecule of oxygen. wikipedia.org
In its deoxygenated state (deoxyHc), the active site contains two copper(I) ions, each typically coordinated by three histidine residues. libretexts.org This form is colorless. wikipedia.org Upon exposure to oxygen, both copper(I) ions are oxidized to copper(II), and the dioxygen molecule is formally reduced to a peroxide (O₂²⁻). This process involves the transfer of an electron from each Cu(I) ion to the oxygen molecule. nih.gov The resulting oxygenated form (oxyHc) features a characteristic blue color and a diamagnetic peroxo-like Cu(II)-O₂²⁻-Cu(II) structure. wikipedia.orglibretexts.orgacs.org In this state, the peroxide ion bridges the two copper centers. libretexts.org
The binding of oxygen is a reversible process, allowing hemocyanin to efficiently pick up oxygen in respiratory organs and release it in tissues with lower oxygen partial pressure. wikipedia.org The affinity of hemocyanin for oxygen can be modulated by various factors, including pH (the Bohr effect) and the presence of allosteric effectors. nih.gov These factors can induce conformational changes in the protein structure, which in turn alter the coordination geometry and the distance between the two copper ions in the active site, thereby influencing the oxygen-binding properties. nih.govacs.org For instance, crystallographic studies have shown that the Cu-Cu distance shortens significantly upon oxygen binding. acs.org
The mechanism of oxygen binding involves the initial interaction of triplet O₂ with the two Cu(I) ions, leading to two electron-transfer steps and an intersystem crossing to yield the stable, singlet peroxo-dicopper(II) complex. acs.org
Table 1: Comparison of Deoxygenated and Oxygenated Hemocyanin
| Feature | Deoxygenated Hemocyanin (deoxyHc) | Oxygenated Hemocyanin (oxyHc) |
| Copper Oxidation State | Cu(I) | Cu(II) |
| Bound Oxygen Species | None | Peroxide (O₂²⁻) |
| Color | Colorless | Blue |
| Magnetic Property | Diamagnetic | Diamagnetic (antiferromagnetically coupled) |
| Cu-Cu Distance | ~4.6 Å | ~3.6 Å |
| Coordination | Each Cu(I) coordinated by 3 histidines | Each Cu(II) coordinated by histidines and the bridging peroxide |
Oxidation-Reduction Reactions Catalyzed by Cu-O-Cu Active Sites in Biological Systems
Metalloenzymes with Cu-O-Cu active sites, such as tyrosinase and catechol oxidase, are pivotal in catalyzing the oxidation of phenolic compounds. ebi.ac.ukunina.itnih.gov These enzymes are classified as type-3 copper proteins and share structural similarities with hemocyanins. nih.gov
Catechol Oxidase: This enzyme exclusively catalyzes the two-electron oxidation of o-diphenols (catechols) to their corresponding o-quinones, with the concomitant reduction of molecular oxygen to water. ebi.ac.ukwikipedia.org It does not, however, act on monophenols. unina.it The catalytic cycle of catechol oxidase involves different states of the dicopper center:
Met form [Cu(II)-Cu(II)] : This is the resting state of the enzyme, where the two cupric ions are often bridged by a hydroxide ion. ebi.ac.ukwikipedia.org
Deoxy form [Cu(I)-Cu(I)] : The binding of a catechol substrate to the met form leads to its oxidation to an o-quinone, and the copper centers are reduced to the cuprous state. nih.gov
Oxy form [Cu(II)-O₂²⁻-Cu(II)] : The deoxy form readily reacts with molecular oxygen to generate the oxy form, where a peroxide ion is bridged between the two Cu(II) ions in a side-on fashion. nih.gov This oxy form can then oxidize another catechol molecule, regenerating the met form and completing the cycle. nih.gov
A proposed mechanism suggests that the catechol substrate binds to one of the copper centers, followed by deprotonation and electron transfer, leading to the formation of the o-quinone product and the reduced dicopper site. wikipedia.org
Tyrosinase: Tyrosinase is a bifunctional enzyme that exhibits both the catecholase activity described above and a unique monophenolase activity. unina.itnih.gov It can hydroxylate monophenols (like L-tyrosine) to o-diphenols (like L-dopa) and subsequently oxidize the o-diphenols to o-quinones. unina.itnih.gov The monophenolase activity is a critical step in the biosynthesis of melanin. nih.gov
The catalytic cycle for the diphenolase activity of tyrosinase is similar to that of catechol oxidase. unina.it The monophenolase activity, however, is believed to start from the oxy form of the enzyme. scielo.org.ar The monophenol substrate binds to the oxy-dicopper(II) center, which then facilitates the hydroxylation of the phenol (B47542) ring to produce an o-diphenol. This product is then oxidized to an o-quinone, and the enzyme returns to its met state. scielo.org.ar The precise mechanism of the hydroxylation step is a subject of intense research, with evidence suggesting a rearrangement of the copper ligands is crucial for this reaction. nih.gov
Table 2: Catalytic Activities of Tyrosinase and Catechol Oxidase
| Enzyme | Substrate(s) | Product(s) | Key Activity |
| Catechol Oxidase | o-Diphenols (e.g., Catechol) | o-Quinones | Diphenolase |
| Tyrosinase | Monophenols (e.g., L-Tyrosine), o-Diphenols (e.g., L-Dopa) | o-Diphenols, o-Quinones | Monophenolase & Diphenolase |
Oxygenation and Hydroxylation Processes in Metalloenzymes with Cu-O-Cu Linkages
The activation of molecular oxygen for the insertion of one or both oxygen atoms into a substrate is a challenging chemical transformation catalyzed by oxygenase enzymes. Metalloenzymes with Cu-O-Cu linkages are implicated in such reactions, most notably in the oxidation of methane.
Particulate Methane Monooxygenase (pMMO): Found in methanotrophic bacteria, pMMO catalyzes the conversion of methane to methanol, a crucial first step in their metabolism. pnas.orgresearchgate.net Despite its significance, the precise structure and mechanism of the pMMO active site remain subjects of debate due to the enzyme's membrane-bound nature, which complicates experimental studies. nih.govrsc.org
Biochemical and spectroscopic data suggest that the active site is copper-dependent and likely resides in the pmoB subunit. nih.gov Several models for the active site have been proposed, including dicopper and tricopper centers. nih.gov Evidence from EXAFS (Extended X-ray Absorption Fine Structure) studies indicates a short Cu-Cu interaction, supporting the presence of a multinuclear copper cluster. nih.govpnas.org
The proposed mechanism for methane hydroxylation by pMMO involves the activation of a C-H bond in methane, which is one of the strongest single bonds in organic chemistry. pnas.org It is hypothesized that a highly reactive copper-oxo species is generated at the active site, which is capable of abstracting a hydrogen atom from methane to form a methyl radical and a copper-hydroxyl intermediate. Subsequent recombination of these species would yield methanol. rsc.org Computational studies have explored the feasibility of various copper-oxygen intermediates, including a [CuO]⁺ state, in performing this challenging reaction. rsc.org However, the exact nature of the active oxygenating species and the detailed steps of the catalytic cycle are still under active investigation. nih.govrsc.org
Other copper-containing monooxygenases also perform hydroxylation reactions, although they may not all contain a classic dinuclear active site. For example, dopamine (B1211576) β-monooxygenase (DβM) and peptidylglycine α-hydroxylating monooxygenase (PHM) contain two mononuclear copper sites that are spatially separated but work in concert to hydroxylate their respective substrates. rsc.org In these enzymes, one copper site (CuM) is the location of O₂ activation and substrate hydroxylation, while the other (CuH) is involved in electron transfer. nih.gov The reaction at the CuM site is thought to proceed through a cupric superoxide (B77818) intermediate that abstracts a hydrogen atom from the substrate. nih.gov
Future Research Directions and Advanced Applications of Cu O Cu Linkages
Rational Design of Next-Generation Catalysts Incorporating Cu-O-Cu Motifs
The rational design of catalysts containing Cu-O-Cu motifs is a burgeoning field, driven by the need for more efficient and selective chemical transformations. A primary focus is on mimicking the active sites of copper-based enzymes, which perform challenging oxidations with remarkable precision. chemrxiv.org For instance, enzymes like particulate methane (B114726) monooxygenase (pMMO) utilize Cu-O-Cu cores for the selective oxidation of C-H bonds. chemrxiv.org Synthetic systems often struggle to replicate this reactivity, as the formation of stable Cu-O-Cu clusters can limit their hydrogen atom abstraction (HAA) ability. chemrxiv.org A key challenge and future direction is the design of systems that prevent the formation of overly stable clusters, thereby preserving the high HAA potential of Cu(II)-bound alkoxy radicals, which more closely mimic enzymatic active sites. chemrxiv.org
Tuning the reactivity of Cu-O-Cu active sites is another critical area of research. In zeolites, for example, the geometry of the [Cu-O-Cu]²⁺ core significantly impacts its reactivity. A smaller Cu-O-Cu angle in Cu-CHA zeolites has been shown to result in a more reactive site for methane activation compared to the larger angle found in Cu-MFI. nih.gov Co-cation modification in zeolites like Cu-MOR can also be used to selectively form specific Cu-O-Cu active sites, such as the [CuOCu]²⁺ site, enhancing methane activation. researchgate.netacs.org
Future catalysts will likely target a wide range of reactions beyond methane oxidation. There is significant interest in developing Cu-O-Cu-based electrocatalysts for the carbon dioxide reduction reaction (CO2RR) to produce valuable C2+ products like ethylene (B1197577) and ethanol. sciopen.comchinesechemsoc.org The synergistic effect between Cu⁰ and Cu⁺ sites, often found in partially oxidized copper catalysts, is believed to be crucial for C-C coupling. chinesechemsoc.orgrsc.org The design of catalysts with stable, mixed-valence copper sites is a promising strategy for enhancing the selectivity and efficiency of CO2RR. rsc.orgnih.gov Enzyme-inspired porous organic polymers containing binuclear copper(I) moieties are also being developed for the selective oxidation of biomass-derived molecules, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF). acs.org
| Catalyst System | Target Reaction | Key Design Principle / Finding | Reference(s) |
| Biomimetic Cu-based systems | C(sp³)-H Oxidation | Preventing stable Cu-O-Cu cluster formation to maintain high hydrogen atom abstraction (HAA) ability. | chemrxiv.org |
| Cu-CHA Zeolite | Methane to Methanol (B129727) | A smaller Cu-O-Cu angle (120°) in the [Cu₂O]²⁺ core enhances reactivity compared to other zeolites. | nih.gov |
| Cu-MOR Zeolite | Methane Activation | Co-cation modification allows for the selective speciation of the [CuOCu]²⁺ active site. | researchgate.netacs.org |
| Si-doped CuOₓ | CO₂ Electroreduction to C₂₊ | Si-doping stabilizes Cuδ⁺, creating asymmetric Cu⁰-Cu⁺ sites that promote *CO dimerization. | chinesechemsoc.org |
| Vicinal Cu(I) in Porous Organic Polymer (V-Cu-POP) | 5-HMF Oxidation to DFF | Close proximity of two Cu centers facilitates O₂ activation, mimicking tyrosinase enzymes. | acs.org |
| Cu/CeO₂ Nanorods | CO₂ Electroreduction to CH₄ | High proportion of oxygen vacancy sites and enhanced CO₂ adsorption and activation. | researchgate.net |
Integration of Cu-O-Cu Linkages in Metal-Organic Frameworks for Tailored Functionalities
Metal-Organic Frameworks (MOFs) provide a versatile platform for integrating Cu-O-Cu linkages into highly ordered, porous structures, leading to materials with tailored functionalities. The ability to precisely control the structure and chemical environment of the pores makes Cu-based MOFs highly promising for catalysis, gas separation, and sensing. mdpi.comnih.gov
In catalysis, Cu-MOFs have demonstrated high efficiency for a variety of organic transformations, including "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.commdpi.com The framework structure can stabilize catalytically active Cu(I) sites, prevent metal leaching, and allow for catalyst recyclability. mdpi.com MOF-derived Cu@Cu₂O core-shell nanoparticles have also shown excellent catalytic activity in Huisgen cycloaddition reactions. nih.gov Furthermore, Cu-MOFs can exhibit peroxidase-like activity, catalyzing oxidation reactions that can be harnessed for colorimetric detection of molecules like hydrogen peroxide and glucose. rsc.org
Gas separation is another key application where Cu-O-Cu containing MOFs excel. The specific geometry and chemical nature of the MOF pores can be designed to selectively adsorb certain gases. For instance, TJU-Dan-5, a 3D hydrogen-bonded MOF, exhibits high selectivity for ethane (B1197151) over methane due to favorable C-H···π interactions with the pore walls. mdpi.com Other MOFs, like SIFSIX-2-Cu-i, show high selectivity for SO₂ over CO₂ and N₂, making them suitable for flue-gas desulfurization. nih.gov The presence of open metal sites, often associated with Cu-O or Cu-N coordination within the framework, is crucial for achieving high binding affinity and selectivity. nih.govrsc.org
The development of MOFs with tailored functionalities is an active area of research. Strategies include the use of mixed-metal systems, where different metal ions are incorporated into the framework to tune its properties, and the functionalization of the organic linkers to introduce specific binding sites. nih.gov The reversible structural transformations observed in some Cu-based MOFs upon gas sorption or desolvation also present opportunities for creating "smart" materials that respond to external stimuli. iucr.org
| MOF Name/Type | Cu-O-Cu Linkage Context | Application | Key Functional Characteristic | Reference(s) |
| TJU-Dan-5 (Cu(apc)₂) | Cu²⁺ coordinated by carboxylate oxygen atoms (Cu-O bonds). | Natural Gas Separation | High C₂H₆/CH₄ selectivity (101:1) due to C-H···π interactions within the pores. | mdpi.com |
| Cu-MOF (hydrothermal synthesis) | Copper-based nodes. | Sensing | High peroxidase-like activity for colorimetric detection of H₂O₂ and glucose. | rsc.org |
| MOF-derived Cu@Cu₂O | Core-shell nanoparticles derived from a Cu(II)-MOF. | Catalysis | Efficient catalyst for Huisgen cycloaddition and the oxygen reduction reaction (ORR). | nih.gov |
| SIFSIX-2-Cu-i | Cu ions as part of the framework structure. | Gas Separation | High selectivity for SO₂ over CO₂ and N₂, beneficial for flue-gas desulfurization. | nih.gov |
| Cu-BTC (HKUST-1) | Paddle-wheel clusters with Cu₂(CO₂)₄ units. | Catalysis | Acts as a heterogeneous catalyst for CO₂ cycloaddition with aziridines. | nih.gov |
Advanced Computational Modeling for Predictive Understanding of Cu-O-Cu Reactivity
Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a predictive understanding of Cu-O-Cu reactivity. These methods allow researchers to investigate electronic structures, reaction mechanisms, and catalytic performance at an atomic level of detail, guiding the experimental design of new materials and processes. rsc.orgmdpi.comlasphub.com
Computational screening is a powerful approach for accelerating the discovery of novel catalysts. By calculating key descriptors, such as the adsorption energies of reactants and intermediates, researchers can build activity and selectivity volcano plots to rapidly identify promising catalyst compositions from a vast number of possibilities. beilstein-journals.orgresearchgate.net For example, computational screening of CuO surfaces identified the (001) facet as being particularly active for methane oxidation, a prediction that was subsequently validated experimentally. beilstein-journals.org Similarly, screening of M-substituted HKUST-1 MOFs has been used to find optimal catalysts for CO₂ fixation reactions. nih.gov More recently, machine learning potentials trained on DFT data are being used to exhaustively screen thousands of [CuOCu]²⁺ sites across the entire database of known zeolite structures for methane activation, identifying novel and highly active candidates. acs.org
DFT calculations are also crucial for elucidating complex reaction mechanisms. For the CO₂ reduction reaction, DFT studies have been used to map out the free energy diagrams for the formation of various products on different copper and copper oxide surfaces. rsc.orgresearchgate.net These studies have highlighted the importance of Cu⁺/Cu⁰ interfaces in promoting C-C coupling by lowering the energy barrier for the dimerization of *CO intermediates. rsc.org In zeolite catalysis, DFT has been used to determine the structure of active sites like the [Cu-O-Cu]²⁺ motif and to calculate the energy barriers for C-H bond activation, explaining observed differences in reactivity between different zeolite frameworks. mdpi.comacs.org These theoretical investigations provide insights that are often difficult to obtain through experimental methods alone.
Furthermore, computational models are used to understand the fundamental electronic properties of Cu-O-Cu linkages. Calculations of charge and spin densities, as well as the analysis of molecular orbitals, reveal the nature of the covalent bonding between copper and oxygen and explain the magnetic and spectroscopic properties of these systems. tuwien.ataps.org
| Computational Method | System Studied | Key Insight / Prediction | Reference(s) |
| Density Functional Theory (DFT) | CuO surfaces | Identified the (001) surface as the most reactive for methane oxidation based on adsorption and dissociation energies. | beilstein-journals.org |
| DFT and Microkinetic Modeling | Cu(111), Cu₂O(111), and Cu⁰/Cu⁺ interfaces | The Cu⁰/Cu⁺ interface exhibits the highest selectivity and activity for propylene (B89431) epoxidation. | rsc.org |
| DFT | Partially reduced Cu₂O surface | Cu⁺ sites facilitate *CO hydrogenation to *CHO, and the Cu⁺/Cu⁰ interface lowers the energy barrier for C-C coupling in CO₂ reduction. | rsc.org |
| DFT | Binuclear Cu-ZSM-5 | Elucidated the catalytic decomposition mechanism of N₂O over a [Cu-O-Cu]²⁺ active site. | mdpi.com |
| Machine Learning Potential (trained on DFT) | [CuOCu]²⁺ sites in all IZA zeolites | High-throughput screening identified previously unexplored zeolites (MEI, ATN, EWO, CAS) with high predicted rates for methane activation. | acs.org |
Exploration of Novel this compound Architectures and Their Unique Chemical Behavior
The exploration and synthesis of novel architectures incorporating the this compound are pushing the boundaries of coordination chemistry and materials science. Researchers are creating increasingly complex polynuclear copper-oxygen clusters with unique geometries and reactivities, providing fundamental insights and potential for new applications. tuwien.atmdpi.comrsc.org
One area of focus is the synthesis of high-nuclearity clusters with unusual core structures. For example, a double-open-cubane core [Cl₂Cu₄Cd₂(NNO)₆(NN)₂(NO₃)₂] cluster has been synthesized, featuring both tetra-µ₃-oxo and tri-µ₂-oxo bridging modes. mdpi.com Another study reported a {Cu₄} cluster with a rare tetranuclear copper cubane (B1203433) core and a {Cu₄Cd₆} cluster forming an unusual heterometallic cage. rsc.org A novel thiolated Cu(I) cluster with a distorted octahedral Cu₆S₆ core has also been characterized, which exhibits peculiar near-infrared (NIR) emission. nih.gov These complex structures are often stabilized by flexible polydentate ligands and offer platforms to study magnetic interactions and electronic properties in polymetallic systems. tuwien.atrsc.org
Biomimetic chemistry continues to be a major driver in the design of novel Cu-O-Cu complexes. The goal is to replicate the structure and function of the active sites of copper enzymes. tuwien.atmdpi.com For example, synthetic complexes are being designed to model the reversible binding of dioxygen, a key step in the function of enzymes like hemocyanin and various monooxygenases. nih.govjhu.edu Studies on these model systems have revealed how the geometry of the Cu-O₂ adduct (e.g., end-on vs. side-on peroxo) dictates its reactivity. jhu.edu Understanding these structure-function relationships is crucial for developing practical catalysts for selective oxidations. chemrxiv.orgjhu.edu
The unique chemical behavior of these novel architectures is a key aspect of their investigation. For instance, a polynuclear copper cluster built within a flexible supramolecular scaffold was shown to be capable of reversibly binding O₂ solely through non-covalent interactions within a unique pocket. nih.gov In another example, the reactivity of tetracopper(I) sulfide (B99878) clusters, which are synthetic mimics of the CuZ active site of nitrous oxide reductase, is being studied to understand the factors controlling N₂O reduction. rsc.org The exploration of these novel systems not only expands our fundamental knowledge of the this compound but also paves the way for the development of new materials with tailored electronic, magnetic, and catalytic properties.
| Compound/Cluster Type | Key Architectural Feature | Unique Chemical Behavior / Property | Reference(s) |
| [Cl₂Cu₄Cd₂(NNO)₆(NN)₂(NO₃)₂] | Double-open-cubane core with Cd(II)-O-Cu(II) linkages. | Features both tetra-µ₃-oxo and tri-µ₂-oxo bridges; exhibits catecholase-like oxidative activity. | mdpi.com |
| {Cu₄} and {Cu₄Cd₆} Clusters | Rare tetranuclear copper cubane core ({Cu₄}) and a heterometallic cage ({Cu₄Cd₆}). | Synthesized using flexible aminoalcohol ligands; display significant cytotoxicity towards cancer cells. | rsc.org |
| [Cu₆(C₅H₃N₂O₂S)₆] | Distorted octahedral Cu₆S₆ core with μ₃-bridging thiolate ligands. | Exhibits temperature-dependent luminescence with a broad emission band in the near-infrared (NIR) region. | nih.gov |
| Polynuclear copper cluster in a supramolecular scaffold (LH₄Cu₄) | A square planar tetranuclear [Cu₄] cluster within a flexible ligand scaffold. | Reversible binding of O₂ within a cavity solely through non-covalent interactions. | nih.gov |
| [{(TMPA)CuII}₂(O₂²⁻)]²⁺ | First crystallographically characterized synthetic copper-dioxygen adduct (side-on peroxo). | Serves as a key biomimetic model for understanding Cu-O₂ interactions and reactivity in enzymes. | jhu.edu |
Q & A
Basic Research Questions
Q. What experimental techniques are most effective for characterizing the structural parameters of Cu-O-Cu linkages in oxide materials?
- Methodological Answer : Synchrotron-based Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is widely used to probe the Cu-O-Cu bond angle and distance distribution in layered superconductors. This technique provides atomic-level resolution for in-plane angles, as demonstrated in studies of high-Tc cuprates . Pair EXAFS with X-ray Diffraction (XRD) to correlate local structural distortions with crystallographic data. For reproducibility, document beamline parameters (e.g., energy resolution, integration time) and validate findings against reference compounds with known geometries.
Q. How do synthesis conditions influence the formation of Cu-O-Cu linkages in perovskite-type oxides?
- Methodological Answer : Solid-state reaction methods under controlled oxygen partial pressure are critical for stabilizing Cu-O-Cu motifs. For example, annealing at 800–900°C in O₂ flow promotes Cu²⁺ oxidation and reduces oxygen vacancies. Monitor phase purity via Rietveld refinement of XRD patterns and confirm oxidation states using X-ray Photoelectron Spectroscopy (XPS). Include detailed thermal profiles and atmospheric conditions in protocols to ensure reproducibility .
Q. What computational methods are suitable for predicting the electronic properties of Cu-O-Cu systems?
- Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections (e.g., DFT+U) is essential for modeling correlated electron behavior in Cu-O-Cu networks. Use hybrid functionals (e.g., HSE06) to improve bandgap accuracy. Validate calculations against experimental optical absorption spectra or Angle-Resolved Photoemission Spectroscopy (ARPES) data. Open-source tools like Quantum ESPRESSO or VASP are recommended for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions between magnetic susceptibility data and theoretical predictions for Cu-O-Cu antiferromagnetic systems?
- Methodological Answer : Discrepancies often arise from overlooked lattice dynamics or impurity phases. Perform neutron diffraction to directly measure spin correlations and compare with Monte Carlo simulations of Heisenberg models. Cross-validate with µSR (muon spin rotation) spectroscopy to detect local magnetic disorder. Document sample purity (>99.5%) and exclude diamagnetic contributions via control experiments .
Q. What strategies integrate multi-modal data (e.g., EXAFS, XRD, Raman) to clarify the role of Cu-O-Cu buckling in superconducting cuprates?
- Methodological Answer : Employ data fusion techniques, such as Principal Component Analysis (PCA), to identify correlations across datasets. For instance, EXAFS-derived bond angles can be mapped to XRD lattice parameters to isolate buckling effects. Use open-source platforms like Python’s SciPy or R for statistical integration. Share raw data in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Q. How do Cu-O-Cu bond angles modulate charge transfer efficiency in photocatalytic applications?
- Methodological Answer : Design a combinatorial library of cuprates with systematically varied angles via doping (e.g., Sr substitution in La₂CuO₄). Characterize charge carrier dynamics using transient absorption spectroscopy and correlate with DFT-calculated electronic density of states. Use in situ UV-Vis spectroscopy under illumination to track reaction intermediates. Publish full synthetic protocols and computational input files to enable replication .
Data Management & Reproducibility
Q. What metadata standards are critical for sharing Cu-O-Cu linkage research data?
- Methodological Answer : Adopt domain-specific schemas such as CIF (Crystallographic Information Framework) for structural data and ISA-Tab for experimental workflows. Include instrumental calibration details (e.g., EXAFS beamline configuration) and raw data formats (e.g., .xy for spectroscopy). Use repositories like Materials Project or ICAT to ensure compliance with FAIR principles .
Q. How should researchers address incomplete or conflicting Cu-O-Cu bond angle data in published literature?
- Methodological Answer : Conduct a systematic review using databases like Web of Science or Scopus, filtering for studies with peer-reviewed experimental details (e.g., error margins in EXAFS fitting). Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize high-confidence datasets. For conflicting results, propose validation experiments (e.g., temperature-dependent PDF analysis) in open peer-review platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
